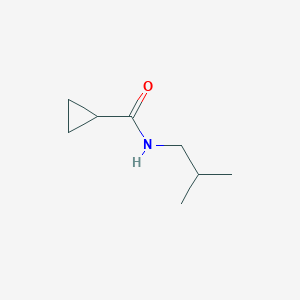
N-Isobutylcyclopropanecarboxamide
Description
N-Isobutylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an isobutyl group attached to the amide nitrogen. Cyclopropanecarboxamides are widely studied for their diverse applications, including fungicidal, pharmaceutical, and chemical intermediate uses. The rigid cyclopropane ring and substituent groups on the amide nitrogen significantly influence their physicochemical and biological behaviors .
Properties
CAS No. |
122348-69-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-methylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
HVDYZTLRQPWELN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CC1 |
Canonical SMILES |
CC(C)CNC(=O)C1CC1 |
Synonyms |
Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological activity and physicochemical properties of cyclopropanecarboxamides are highly dependent on the substituents attached to the amide nitrogen and cyclopropane ring. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Physicochemical Properties
- Lipophilicity and Solubility: The isobutyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl in ). Polar modifications, such as the hydroxymethyl group in , improve solubility via hydrogen bonding.
Crystal Structure and Stability :
- The crystal structure of (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide reveals intermolecular hydrogen bonds (O–H⋯O/N), enhancing thermal stability . Similar interactions may stabilize N-Isobutyl derivatives but require experimental validation.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


